molecular formula C16H20N2O3 B4998929 1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione

1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione

Cat. No.: B4998929
M. Wt: 288.34 g/mol
InChI Key: UNTPGNGPVZPQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione is a chemical research reagent designed for investigative applications in neuroscience and pharmacology. This compound belongs to a class of molecules featuring the pyrrolidine-2,5-dione (succinimide) scaffold, which is recognized for its significant potential in central nervous system (CNS) drug discovery . While specific data on this exact molecule is limited in the public domain, its structural core is closely related to analogues that have demonstrated potent anticonvulsant and antinociceptive (pain-blocking) properties in preclinical models . The molecular design incorporates a morpholino group, a moiety known to influence the physicochemical properties and pharmacokinetic profile of drug candidates, potentially enhancing their ability to cross the blood-brain barrier . Researchers can explore its mechanism of action, which may involve modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels, based on the activity profile of its structural relatives . This reagent is provided exclusively for research purposes to facilitate the development of novel therapeutic agents and the study of neurological targets. FOR RESEARCH USE ONLY. Not intended for any human or veterinary use.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-3-4-13(9-12(11)2)18-15(19)10-14(16(18)20)17-5-7-21-8-6-17/h3-4,9,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTPGNGPVZPQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethylbenzaldehyde with morpholine to form an intermediate Schiff base, which is then cyclized with succinic anhydride to yield the final product. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogenated reagents like bromoethane can introduce new functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-3-morpholinopyrrolidine-2,5-dione exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and activity at the molecular level.

Comparison with Similar Compounds

Structural Insights :

  • The morpholino group in the target compound contrasts with halogen substituents in fluoroimide, suggesting divergent applications (pharmaceutical vs. agrochemical). Morpholino may improve water solubility, critical for drug bioavailability, whereas halogens enhance environmental persistence in pesticides .

Pyrazole and Pyrazolone Derivatives

Pyrazole-based compounds like Eltrombopag Olamine share the 3,4-dimethylphenyl motif but differ in core structure:

Compound Core Structure Substituents Applications
Eltrombopag Olamine Pyrazol-4-ylidene 3,4-dimethylphenyl, biphenyl-carboxylic acid Thrombocytopenia treatment (TPO receptor agonist)
This compound Pyrrolidine-2,5-dione Morpholino, 3,4-dimethylphenyl Hypothetical: Neuromodulator or kinase inhibitor

Functional Differences :

  • Eltrombopag’s biphenyl-carboxylic acid group enables thrombopoietin receptor activation, whereas the morpholino group in the target compound may favor interactions with amine or ether-linked receptors .

Chalcone and Flavonoid Derivatives

Chalcones (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) and flavones share aromaticity but differ in scaffold flexibility:

Compound Core Structure Substituents Bioactivity
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone Chalcone Dihydroxyphenyl, pyridine Antioxidant, anti-inflammatory
This compound Pyrrolidine-2,5-dione Morpholino, dimethylphenyl Hypothetical: Enzyme inhibition

Key Contrasts :

  • Chalcones’ α,β-unsaturated ketone system allows redox activity and radical scavenging, absent in the saturated pyrrolidine-2,5-dione core.
  • The target compound’s morpholino group may confer better metabolic stability compared to chalcones’ hydroxyl groups, which are prone to glucuronidation .

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